molecular formula C10H14S B13199217 4-(Butan-2-YL)benzene-1-thiol

4-(Butan-2-YL)benzene-1-thiol

Cat. No.: B13199217
M. Wt: 166.29 g/mol
InChI Key: PFZNBPUXPSTWAT-UHFFFAOYSA-N
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Description

4-(Butan-2-YL)benzene-1-thiol is an organic compound with the molecular formula C10H14S. It is a derivative of benzene, where a thiol group (-SH) is attached to the benzene ring at the para position relative to a butan-2-yl group. This compound is known for its distinct sulfurous odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-YL)benzene-1-thiol typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with butan-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then subjected to thiolation using thiourea or sodium hydrosulfide to introduce the thiol group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Butan-2-YL)benzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Butan-2-YL)benzene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Butan-2-YL)benzene-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is highly nucleophilic and can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Uniqueness: 4-(Butan-2-YL)benzene-1-thiol is unique due to the presence of the butan-2-yl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific chemical and biological applications .

Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

4-butan-2-ylbenzenethiol

InChI

InChI=1S/C10H14S/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3

InChI Key

PFZNBPUXPSTWAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S

Origin of Product

United States

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